2-(5-Isoxazolyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Isoxazolyl)-4-methylphenol is a compound that belongs to the family of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through various methods. One common synthetic route involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the reaction of terminal alkynes with n-BuLi followed by treatment with molecular iodine and hydroxylamine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-(5-Isoxazolyl)-4-methylphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and molecular iodine . Major products formed from these reactions include various substituted isoxazoles and isoxazolines .
Scientific Research Applications
2-(5-Isoxazolyl)-4-methylphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . In industry, it is used in the development of pharmaceuticals and pesticides .
Mechanism of Action
The mechanism of action of 2-(5-Isoxazolyl)-4-methylphenol involves its interaction with various molecular targets and pathways. For example, it can inhibit the enzyme dihydropteroate synthetase, preventing the synthesis of dihydrofolic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
2-(5-Isoxazolyl)-4-methylphenol can be compared to other similar compounds such as isoxazole, isoxazoline, and various substituted isoxazoles . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
5-methyl-2-(1,2-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8(9(12)6-7)10-4-5-11-13-10/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZUCZAYCGCYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.